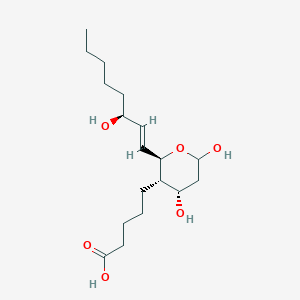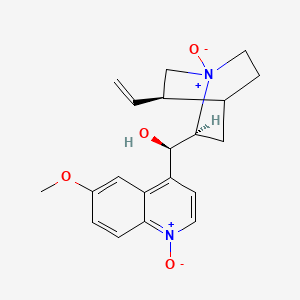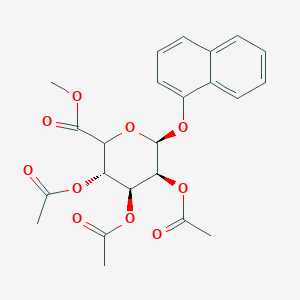
Biotinyl Cystamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotinyl Cystamine Hydrochloride, also known as BCH, is a synthetic compound used in laboratory experiments and scientific research. It is a derivative of cystamine, a naturally occurring amino acid, and biotin, a vitamin B7 derivative. BCH has a wide range of applications in scientific research, including biochemical and physiological research.
Applications De Recherche Scientifique
Neurodegenerative and Neuropsychiatric Diseases
Field
This application falls under the field of Neuroscience .
Application Summary
Cysteamine and cystamine, which are related to Biotinyl Cystamine Hydrochloride, have been found to mitigate oxidative stress and inflammation and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .
Methods of Application
The specific methods of application are not detailed in the source, but it mentions that cysteamine can traverse the blood-brain barrier, which is a desirable characteristic of drugs targeting neurodegeneration .
Results or Outcomes
While the specific results or outcomes are not detailed in the source, it suggests that these compounds may have potential therapeutic applications in neurodegenerative and neuropsychiatric diseases such as Alzheimer’s disease (AD), Huntington’s disease (HD), Parkinson’s disease (PD), and Schizophrenia .
Biological Effects Improvement
Field
This application falls under the field of Pharmaceutical Analysis .
Application Summary
The aminothiol cysteamine, derived from coenzyme A degradation in mammalian cells, presents several biological applications .
Methods of Application
The use of encapsulation systems is a good methodology to overcome the undesirable properties and improve the pharmacokinetic behavior of cysteamine .
Results or Outcomes
The specific results or outcomes are not detailed in the source, but it suggests that the conjugation of cysteamine to the surface of nanoparticles is generally proposed to improve the intra-oral delivery of cyclodextrin-drug inclusion complexes .
Amyotrophic Lateral Sclerosis (ALS) Treatment
Field
This application falls under the field of Neurology .
Application Summary
Cystamine, which is related to Biotinyl Cystamine Hydrochloride, has been found to prevent aggregation of SOD1 and improve cell survival in cell culture models of ALS .
Methods of Application
The specific methods of application are not detailed in the source, but it mentions that inhibiting spinal TG2 by cystamine reduces SOD1 oligomers, microglial activation and delayed progression in the G93A SOD1 mouse model of ALS .
Results or Outcomes
While the specific results or outcomes are not detailed in the source, it suggests that these compounds may have potential therapeutic applications in neurodegenerative diseases such as ALS .
Antioxidative System in Escherichia coli
Field
This application falls under the field of Microbiology .
Application Summary
Cellular Cys, which is related to Biotinyl Cystamine Hydrochloride, was recently found to function in a novel antioxidative system in Escherichia coli .
Methods of Application
The specific methods of application are not detailed in the source.
Results or Outcomes
While the specific results or outcomes are not detailed in the source, it suggests that these compounds may have potential applications in antioxidative systems .
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-aminoethyldisulfanyl)ethyl]pentanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2S3.ClH/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13;/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20);1H/t10-,11-,13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRQHZVVIQCEQD-SQRKDXEHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN4O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-Aminoethyl)disulfanyl)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)



![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)




![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)
![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)